molecular formula C24H33N3O2 B3644159 2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol CAS No. 431910-61-1

2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B3644159
CAS No.: 431910-61-1
M. Wt: 395.5 g/mol
InChI Key: DCGYPOGDZYVXKW-UHFFFAOYSA-N
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Description

2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine and piperidine moiety linked to a phenoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multi-step procedures. One common method includes the reaction of 3-phenoxybenzyl chloride with piperidine to form 1-(3-phenoxybenzyl)piperidine. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. The reaction conditions often involve the use of solvents like ethanol or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenoxybenzyl group can be reduced under specific conditions.

    Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the piperazine or piperidine rings .

Scientific Research Applications

2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxybenzyl group may play a role in binding to these targets, while the piperazine and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-phenoxybenzyl)piperidine
  • 4-(3-phenoxybenzyl)piperazine
  • 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol

Uniqueness

2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c28-18-17-25-13-15-27(16-14-25)22-9-11-26(12-10-22)20-21-5-4-8-24(19-21)29-23-6-2-1-3-7-23/h1-8,19,22,28H,9-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYPOGDZYVXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167836
Record name 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431910-61-1
Record name 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431910-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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